8-Methyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
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Description
8-Methyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione is a useful research compound. Its molecular formula is C15H19N3S and its molecular weight is 273.4. The purity is usually 95%.
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Scientific Research Applications
Receptor Agonist Research
The compound has been explored for its potential as a high-affinity ligand for specific receptors such as the human ORL1 (orphanin FQ/nociceptin) receptor. Research into similar structures has led to the discovery of compounds exhibiting high affinity and selectivity for the human ORL1 receptor, acting as full agonists in biochemical assays. These studies aim to understand the compound's interaction with receptors and its potential therapeutic applications, excluding its direct usage as a drug or its dosages and side effects (Röver et al., 2000).
Antimicrobial and Anticancer Activities
A series of triazaspiro[4.5]dec-8-ene derivatives, including structures akin to 8-Methyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione, have been synthesized and evaluated for their biological activities. These compounds have shown promising results as potential epidermal growth factor receptor inhibitors, displaying moderate antiproliferative activity against specific cancer cell lines. Additionally, some derivatives have demonstrated significant antimicrobial activity against various strains of microbes, highlighting their potential in addressing infections and cancer (Fleita et al., 2013), (Dalloul et al., 2017).
Ultrasound-assisted Synthesis
Recent advancements in the synthesis of triazaspiro[4.5]decane derivatives, including this compound, have utilized ultrasound-assisted methods. This approach offers benefits such as environmental friendliness, energy efficiency, shorter reaction times, and greater selectivity. The method highlights the compound's versatility and potential for efficient synthesis, focusing on the process rather than its pharmacological aspects (Velupula et al., 2021).
Properties
IUPAC Name |
8-methyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3S/c1-11-3-5-12(6-4-11)13-14(19)17-15(16-13)7-9-18(2)10-8-15/h3-6H,7-10H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPWQBZQPRVJPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3(CCN(CC3)C)NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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